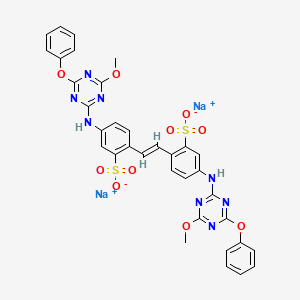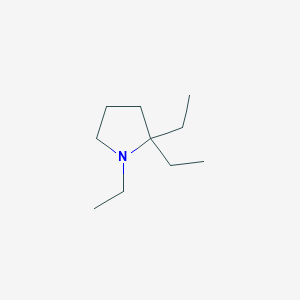
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- is a heterocyclic organic compound It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom The compound also features a nitrophenyl group attached to the second carbon of the dihydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It may be used in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The pyran ring structure also plays a role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-Pyran-4-one, 2,3-dihydro-2-(4-methylphenyl)-, (2S)-
- 4H-Pyran-4-one, 2,3-dihydro-2-(4-chlorophenyl)-, (2S)-
- 4H-Pyran-4-one, 2,3-dihydro-2-(4-bromophenyl)-, (2S)-
Uniqueness
4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are desired.
Propriétés
Numéro CAS |
162299-82-3 |
|---|---|
Formule moléculaire |
C11H9NO4 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
(2S)-2-(4-nitrophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H9NO4/c13-10-5-6-16-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-6,11H,7H2/t11-/m0/s1 |
Clé InChI |
RRBOKXHTDFJHPB-NSHDSACASA-N |
SMILES isomérique |
C1[C@H](OC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(OC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
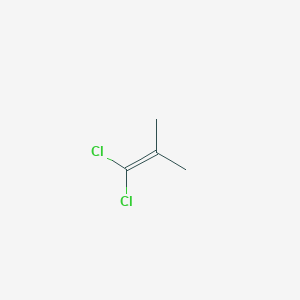


![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
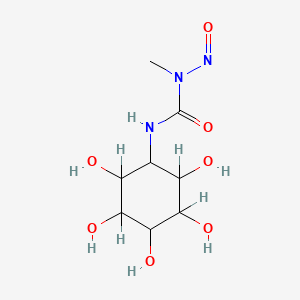
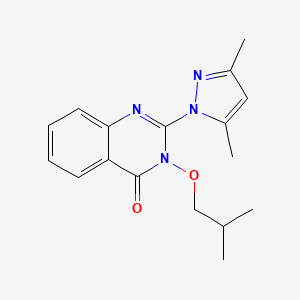
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
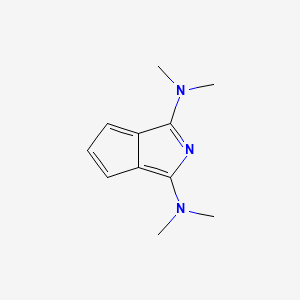
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)
